molecular formula C8H6BrFN2 B2696324 2-amino-2-(5-bromo-2-fluorophenyl)acetonitrile CAS No. 953756-01-9

2-amino-2-(5-bromo-2-fluorophenyl)acetonitrile

Cat. No.: B2696324
CAS No.: 953756-01-9
M. Wt: 229.052
InChI Key: DLIDSWSMEQAQSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-2-(5-bromo-2-fluorophenyl)acetonitrile is an organic compound with the molecular formula C8H6BrFN2 It is a derivative of acetonitrile, where the phenyl ring is substituted with bromine and fluorine atoms at the 5 and 2 positions, respectively, and an amino group is attached to the acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(5-bromo-2-fluorophenyl)acetonitrile typically involves the following steps:

    Bromination and Fluorination: The starting material, phenylacetonitrile, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring.

    Amination: The brominated and fluorinated phenylacetonitrile is then subjected to amination to introduce the amino group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination, fluorination, and amination reactions under controlled conditions to ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to optimize reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(5-bromo-2-fluorophenyl)acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the functional groups attached to the phenyl ring and the acetonitrile moiety.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and catalysts to facilitate the substitution.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetonitrile derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

2-amino-2-(5-bromo-2-fluorophenyl)acetonitrile has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: Researchers can use the compound to study its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-amino-2-(5-bromo-2-fluorophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromophenylacetonitrile: Similar structure but lacks the fluorine atom.

    2-Amino-5-fluorophenylacetonitrile: Similar structure but lacks the bromine atom.

    5-Bromo-2-fluorophenylacetonitrile: Similar structure but lacks the amino group.

Uniqueness

2-amino-2-(5-bromo-2-fluorophenyl)acetonitrile is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with an amino group attached to the acetonitrile moiety. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable intermediate for various applications in research and industry.

Properties

IUPAC Name

2-amino-2-(5-bromo-2-fluorophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIDSWSMEQAQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(C#N)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.